N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-(1,2-oxazol-3-ylmethyl)methanamine
Description
N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-(1,2-oxazol-3-ylmethyl)methanamine is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring, a methylphenyl group, and an oxazole moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-(1,2-oxazol-3-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O/c1-17-6-3-4-8-19(17)9-12-23-11-5-7-18(15-23)14-22(2)16-20-10-13-24-21-20/h3-4,6,8,10,13,18H,5,7,9,11-12,14-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXOSEPDYGUWEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCN2CCCC(C2)CN(C)CC3=NOC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-(1,2-oxazol-3-ylmethyl)methanamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-methylbenzyl chloride and an appropriate catalyst.
Formation of the Oxazole Moiety: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as 2-amino-2-methylpropanenitrile.
Final Coupling Reaction: The final step involves coupling the piperidine derivative with the oxazole derivative using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-(1,2-oxazol-3-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-(1,2-oxazol-3-ylmethyl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-(1,2-oxazol-3-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-[1-[2-(2-chlorophenyl)ethyl]piperidin-3-yl]-N-(1,2-oxazol-3-ylmethyl)methanamine
- N-methyl-1-[1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl]-N-(1,2-oxazol-3-ylmethyl)methanamine
Uniqueness
N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-(1,2-oxazol-3-ylmethyl)methanamine is unique due to the presence of the 2-methylphenyl group, which may impart specific biological activities and chemical properties. This structural feature can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
